Trichloroethylene

Catalog No.
S545809
CAS No.
79-01-6
M.F
C2HCl3
C2HCl3
ClCH=CCl2
M. Wt
131.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloroethylene

CAS Number

79-01-6

Product Name

Trichloroethylene

IUPAC Name

1,1,2-trichloroethene

Molecular Formula

C2HCl3
C2HCl3
ClCH=CCl2

Molecular Weight

131.38 g/mol

InChI

InChI=1S/C2HCl3/c3-1-2(4)5/h1H

InChI Key

XSTXAVWGXDQKEL-UHFFFAOYSA-N

SMILES

C(=C(Cl)Cl)Cl

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
In water, range of 999-1,472 mg/L at 25 °C (average of 1,118 mg/L) /7 measured values/
In water, 1,280 mg/L at 25 °C
Miscible with ethanol, ethyl ether; soluble in acetone, carbon tetrachloride, chloroform
Dissolves most fixed and volatile oils
1.28 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.1
0.1%

Synonyms

Ethinyl Trichloride, Trichloride, Ethinyl, Trichloroethene, Trichloroethylene, Trielina, Trilene

Canonical SMILES

C(=C(Cl)Cl)Cl

Description

The exact mass of the compound Trichloroethylene is 129.9144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)0.01 min water, range of 999-1,472 mg/l at 25 °c (average of 1,118 mg/l) /7 measured values/in water, 1,280 mg/l at 25 °cmiscible with ethanol, ethyl ether; soluble in acetone, carbon tetrachloride, chloroformdissolves most fixed and volatile oils1.28 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.10.1%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated. It belongs to the ontological category of chloroethenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Health Effects

A significant portion of research focuses on the toxicological effects of TCE exposure on human health. Studies investigate potential links between TCE and various health problems, including:

  • Cancer: Research examines how TCE exposure might contribute to the development of certain cancers, such as liver, kidney, and testicular cancers. Epidemiological studies analyze populations exposed to TCE through contaminated drinking water or workplaces to identify potential correlations (). Animal studies also play a role, by investigating mechanisms by which TCE might induce cancer ().
  • Developmental Effects: Research explores how TCE exposure during pregnancy might impact fetal development. Studies investigate potential birth defects and other developmental issues associated with TCE exposure in mothers ().

Environmental Fate and Remediation

Another research area concerns TCE's behavior in the environment. Studies examine:

  • Persistence and Breakdown: Research investigates how long TCE persists in different environmental compartments like soil and water, and how it degrades naturally ().
  • Remediation Techniques: Scientists develop and evaluate methods to remove TCE from contaminated sites. This research explores various remediation technologies, such as bioremediation (using microorganisms to break down TCE) and pump-and-treat methods (removing contaminated water and treating it) for TCE removal from soil and water ().

Advanced Detection Methods

Developing more sensitive and accurate methods for detecting TCE in the environment is another area of scientific research. This includes:

  • Biosensors: Research explores the development of biosensors that utilize biological elements to detect TCE at low concentrations ().
  • Advanced Analytical Techniques: Scientists investigate new analytical methods using sophisticated instruments like mass spectrometers to improve the accuracy and sensitivity of TCE detection in environmental samples ().

Trichloroethylene is a synthetic compound with the chemical formula C2HCl3C_2HCl_3. It appears as a clear, colorless liquid with a sweet odor reminiscent of ether or chloroform. First synthesized in 1864, trichloroethylene is primarily used as an industrial solvent, particularly for degreasing metal parts and in the production of various consumer products such as adhesives and paint removers .

TCE is a suspected carcinogen. Exposure to high concentrations can cause nervous system depression, dizziness, headaches, and liver damage. Chronic exposure has been linked to various health problems, including some cancers. TCE is also a suspected environmental contaminant due to its persistence in groundwater and potential health risks associated with contaminated drinking water sources.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) when handling TCE, including gloves, safety glasses, and respiratory protection.
  • Ensure proper ventilation in work areas.
  • Follow safe disposal procedures according to local regulations.

  • Combustion Reaction: It combusts in the presence of oxygen to produce carbon dioxide, water, and chlorine:
    4C2HCl3+9O28CO2+6Cl2+2H2O4C_2HCl_3+9O_2\rightarrow 8CO_2+6Cl_2+2H_2O
  • Reactivity with Metals: It reacts violently with active metals like lithium and sodium, producing flammable compounds such as dichloroacetylene when combined with strong bases .
  • Dehydrochlorination: Trichloroethylene can be produced through the dehydrochlorination of 1,1,2,2-tetrachloroethane using calcium hydroxide or by heating it in the vapor phase .

Trichloroethylene is known to affect the central nervous system. Acute exposure can lead to symptoms such as dizziness, headaches, and nausea. Long-term exposure has been associated with severe health risks including liver and kidney damage, and potential carcinogenic effects linked to various cancers such as kidney and liver cancer . Animal studies have also indicated developmental effects from exposure to its metabolites .

Trichloroethylene can be synthesized through several methods:

  • Chlorination of Ethylene: Ethylene is chlorinated over a ferric chloride catalyst to produce 1,2-dichloroethane, which is then converted into trichloroethylene by heating with additional chlorine.
    ClCH2CH2Cl+2Cl2ClCH=CCl2+3HClClCH_2CH_2Cl+2Cl_2\rightarrow ClCH=CCl_2+3HCl
  • Dehydrochlorination of Tetrachloroethane: This involves treating 1,1,2,2-tetrachloroethane with calcium hydroxide or heating it in the presence of a catalyst such as barium chloride .

Trichloroethylene has a wide range of applications:

  • Industrial Solvent: Primarily used for degreasing metal parts.
  • Chemical Intermediate: Serves as a precursor for other chemicals.
  • Anaesthetic: Utilized in some medical applications due to its analgesic properties at low concentrations.
  • Consumer Products: Found in adhesives, paint removers, and stain removers .

Studies have shown that simultaneous exposure to alcohol while inhaling trichloroethylene can increase its toxicity. Chronic exposure can lead to significant health issues including neurological damage and potential cancer risks. Furthermore, trichloroethylene interacts dangerously with strong acids and bases, leading to potentially explosive reactions .

Trichloroethylene shares similarities with several other chlorinated hydrocarbons. Here are some notable compounds:

CompoundChemical FormulaCommon UsesUnique Features
DichloroethyleneC2H2Cl2C_2H_2Cl_2Solvent and intermediateLess toxic than trichloroethylene
TetrachloroethyleneC2Cl4C_2Cl_4Dry cleaning solventNon-flammable; used extensively in dry cleaning
1,1,1-TrichloroethaneC2H3Cl3C_2H_3Cl_3Solvent for cleaningMore volatile; used in aerosol formulations

Trichloroethylene is unique due to its specific applications in both industrial and medical fields, alongside its distinct reactivity profile compared to these similar compounds. Its potential health risks further differentiate it from others in its class .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Trichloroethylene appears as a clear colorless volatile liquid having a chloroform-like odor. Denser than water and is slightly soluble in water. Noncombustible. Used as a solvent, fumigant, in the manufacture of other chemicals, and for many other uses.
Liquid
Colorless liquid (unless dyed blue) with a chloroform-like odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid (unless dyed blue) with a chloroform-like odor.

Color/Form

Colorless liquid (unless dyed blue)
Stable, low-boiling, colorless, photoreactive liquid

XLogP3

2.6

Exact Mass

129.914383 g/mol

Monoisotopic Mass

129.914383 g/mol

Boiling Point

189 °F at 760 mmHg (NTP, 1992)
87.2 °C
Dielectric constant at 16 °C: 3.42; coefficient of cubic expansion: 0.00119 (at 0-40 °C); heat of formation: -42.3 kJ/mol (liquid), -7.78 kJ/mol (vapor); latent heat of vaporization: 238 kJ/kg (at boiling point)
87 °C
189 °F

Flash Point

greater than 200 °F (NTP, 1992)
>200 °F

Heavy Atom Count

5

Taste

Sweet burning taste

Vapor Density

4.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.53 (Air = 1)
Relative vapor density (air = 1): 4.5
4.53

Density

1.46 at 68 °F (USCG, 1999) - Denser than water; will sink
1.4642 at 20 °C/4 °C
Liquid heat capacity: 0.231 Btu/lb-F; saturated vapor pressure: 1.166 lb/sq in; saturated vapor density: 0.02695 lb/cu ft (all at 70 °F)
Saturated liquid density: 90.770 lb/cu ft; ideal gas heat capacity: 0.146 Btu/lb-F (All at 75 °F)
Relative density (water = 1): 1.5 (20 °C)
1.46

LogP

2.42 (LogP)
log Kow = 2.61
2.42

Odor

Ethereal odor
Sweet odor
Characteristic odor resembling that of chloroform

Odor Threshold

Odor Threshold Low: 0.5 [mmHg]
Odor Threshold High: 167.0 [mmHg]
Detection odor threshold from AIHA (mean = 82 ppm)
5.00X10-1 mg/l (liquid) (detection in water)
2.14X10+1 ppm (recognition in air) (chemically pure)

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, hydrogen chloride gas.
... Dichloroacetylene /is/ a trichloroethylene combustion product formed under conditions of high alkalinity or temperature during volatilization of trichloroethylene ... .
Decomposition of trichloroethylene, due to contact with hot metal or ultraviolet radiation, forms hazardous products, including chlorine gas, hydrogen chloride, and phosgene ... Slowly decomposed by light in presence of moisture, with formation of hydrochloric acid.
When heated to decomposition it emits toxic fumes of /hydrogens of chloride and hydrogens of fluoride/.
Slowly dec (with formn of HCl) by light in the presence of moisture.

Appearance

Solid powder

Melting Point

-99 °F (NTP, 1992)
-84.7 °C
-84.8 °C
-86 °C
-99 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

290YE8AR51

Related CAS

27275-39-4

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Trichloroethylene is a colorless liquid. It has a sweet odor and a sweet burning taste. It is very soluble in water. Trichloroethylene is produced naturally by some species of marine algae. USE: Trichloroethylene is an important commercial chemical used to make other chemicals, and is used in many industrial and commercial processors as a degreasing agent and paint and adhesive solvent. It has limited use in commercial and consumer products, most notably as used a dry cleaning agent, but also as an ingredient in some auto, art and home products. The U.S. EPA proposed a ban on the commercial use of trichloroethylene as an aerosol degreasing agent or spot cleaner by dry cleaners in December 2016; final decision on this rule is pending. Trichloroethylene use was banned by the European Union in April of 2016. EXPOSURE: Industrial workers and dry cleaners that use trichloroethylene may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in air, consumption of food and drinking water, and skin contact with products containing trichloroethylene. If trichloroethylene is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move quickly through soil. It will not be broken down by microorganisms, and is not expected to build up in fish. RISK: Trichloroethylene exposure has been associated with numerous non-cancer and cancer effects in humans following occupational exposure or exposure to contaminated drinking water. Numerous temporary nervous system effects are associated with short exposures to moderate air levels, including dizziness, headache, sleepiness, nausea, confusion, blurred vision, and weakness. Altered motor skills, impaired vision, loss of consciousness, cardiac arrest, and sometimes death can occur at higher levels. Long-term exposure has been associated with persistent nervous system effects (e.g., nerve damage, hearing loss, color vision loss, learning deficits, altered motor skill, and changes in mood and sleep behavior), kidney and liver toxicity, immune system damage (autoimmune and hypersensitivity skin disorders), and reproductive toxicity (altered menstrual cycle, decreased sperm count, altered sex hormones, decreased libido). The developing fetus may be a target of trichloroethylene toxicity. Potential associations have been reported between occupational and/or drinking water exposure to trichloroethylene and fetal death (e.g., miscarriage), low birth weight, birth defects (particularly heart defects), and altered development of nervous and immune systems. Similar effects on the fetus have been observed in laboratory animals exposed to trichloroethylene during pregnancy. There is evidence of kidney cancer and some evidence of liver cancer and immune system cancer (non-Hodgkin's lymphoma) in workers following occupational exposure to trichloroethylene. Testicular cancer, leukemia, liver and kidney cancer was reported in laboratory animals following lifetime exposure to trichloroethylene. The International Agency for Research on Cancer and The U.S. EPA IRIS program have determined that trichloroethylene is carcinogenic to humans, and the National Toxicology Program 14th Report on Carcinogens has determined that trichloroethylene is known to be a human carcinogen. These determinations are based on evidence of a causal relationship between exposure in humans and kidney cancer, some evidence of liver and immune system cancer in humans, and evidence of several types of cancers in laboratory animals. (SRC)

Therapeutic Uses

Anesthetics, Inhalation; Solvents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Trichloroethylene is included in the database.
Medication (Vet): Anestheic (inhalation) /Former use/
Dental anesthetic. /Former use in USA/
Anesthetic (inhalation) /Former use/

Pharmacology

Trichloroethylene is a synthetic, light sensitive, volatile, colorless, liquid that is miscible with many non-polar organic solvents. Trichloroethylene is used mainly as a degreaser for metal parts. Upon combustion, it produces irritants and toxic gases. Occupational exposure to trichloroethylene is associated with excess incidences of liver cancer, kidney cancer and non-Hodgkin lymphoma. It is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Anesthetics, Inhalation

ATC Code

N - Nervous system
N01 - Anesthetics
N01A - Anesthetics, general
N01AB - Halogenated hydrocarbons
N01AB05 - Trichloroethylene

Mechanism of Action

Trichloroethylene (TCE), dichloroacetic acid (DCA), and trichloroacetic acid (TCA) are environmental contaminants that are carcinogenic in mouse liver. 5-Methylcytosine (5-MeC) in DNA is a mechanism that controls the transcription of mRNA, including the protooncogenes, c-jun and c-myc. ... TCE decreased methylation of the c-jun and c-myc genes and increased the level of their mRNAs. Decreased methylation of the protooncogenes could be a result of a deficiency in S-adenosylmethionine (SAM), so that methionine, by increasing the level of SAM, would prevent hypomethylation of the genes. For 5 days, female B6C3F1 mice were administered, daily by oral gavage, either 1000 mg/kg bw of TCE or 500 mg/kg DCA or TCA. At 30 min after each dose of carcinogen, the mice received, by ip injection, 0, 30, 100, or 450 mg/kg methionine. Mice were euthanized at 100 min after the last dose of DCA, TCA, or TCE. Decreased methylation in the promoter regions of the c-jun & c-myc genes and increased levels of their mRNA and proteins were found in livers of mice exposed to TCE, DCA, and TCA. Methionine prevented both the decreased methylation & the increased levels of the mRNA and proteins of the two protooncogenes. The prevention by methionine of DCA- TCA-, and TCE-induced DNA hypomethylation supports the hypothesis that these carcinogenes act by depleting the availability of SAM. Hence, methionine would prevent DNA hypomethylation by maintaining the level of SAM. Furthermore, the results suggest that the dose of DCA, TCA, or TCE must be sufficient to decrease the level of SAM in order for these carcinogens to be active.
Kidney tumors (renal-cell carcinomas) from workers occupationally exposed to high levels of TCE exhibited somatic mutations of the von Hippel-Landau (VHL) tumor suppressor gene, a gene that has been associated with renal-cell carcinoma. Mutations in the VHL gene were found in 75% of renal-cell carcinomas from 44 TCE-exposed persons. DNA sequencing analysis showed that 39% of these tumors had a specific mutation, a C to T transition at nucleotide (nt) 454, resulting in a Pro to Ser amino acid change at codon 81. In four patients, the nt 454 mutation also was found in the nearby noncancerous kidney tissue. Moreover, this mutation was specific to TCE exposure, because it was not found in renal-cell carcinomas from patients not exposed to TCE, and it was related to the disease, because it was not found in germline DNA from either diseased or nondiseased individuals. It is reasonable from a biological perspective that the kidney tumors observed in humans are related to TCE exposure because (1) the site and histopathological characteristics of the tumors in humans and experimental animals are similar, (2) a portion of the molecular mechanism of this type of cancer (nephrocarcinogenicity) has been discovered, (3) the metabolites derived from TCE (the likely ultimate electrophilic intermediates of its bioactivation) are identical in humans and experimental animals, and (4) taking the key urinary metabolites (mercapturic acids) as an indicator of the bioactivation of TCE, humans seem to be more sensitive than rats in developing the primary biochemical lesion that precedes kidney cancer.

Vapor Pressure

60 mmHg at 68 °F ; 77 mmHg at 77 °F (NTP, 1992)
69.0 [mmHg]
69 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 7.8
58 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Acidity (as hydrochloric acid), 0.0005% max; alkalinity (as sodium hydroxide), 0.001% max; residue on evaporation, 0.005% max; antioxidants, such as amine (0.001-0.01% or more) or combinations of epoxides such as epichlorohydrin & esters (0.2-2% total)
Apart from added stabilizers, commercial grades of trichloroethylene should not contain more than the following amounts of impurities: water, 100 ppm; acidity (as HCl), 5 ppm; insoluble residue, 10 ppm. Free chlorine should not be detectable.
Impurities that have been found in commercial trichloroethylene products include: carbon tetrachloride, chloroform, 1,2-dichloroethane, trans-1,2-dichloroethylene, cis-1,2-dichloroethylene, pentachloroethane, 1,1,1,2-tetrachloroethane, 1,1,2,2-tetrachloroethane, 1,1,1-trichloroethane, 1,1,2-trichloroethane, 1,1-dichloroethylene, tetrachloroethylene, bromodichloromethane, bromodichloroethylene, and benzene.

Other CAS

79-01-6

Absorption Distribution and Excretion

Blood and urine samples were collected in 1990 from 10 people working in four dry cleaning shops in Croatia, where trichloroethylene was used as the cleaning solvent. The concentration of trichloroethylene in the air was 25-40 ppm [134-215 mg/cu m]. The mean blood levels of trichloroethylene were 0.38 umol/L [50 ug/L] on Monday morning (range, 0.15- 3.58 umol/L) (20-70 ug/L) and 3.39 umol/L [445 ug/L] on Wednesday afternoon (range, 0.46- 12.71 umol/L (60-1670 ug/L]. ...
TCE is rapidly absorbed into the systemic circulation via the oral and inhalation routes. The majority of TCE undergoes oxidation in the liver by CYPs, with a small proportion being conjugated with glutathione (GSH) via glutathione S-transferases (GSTs). Thus, two distinct metabolic pathways exist for TCE. ... TCE may be oxidized to yield one of three initial metabolites: chloral, TCE-epoxide, and dichloroacetylchloride. These metabolites rapidly undergo oxidation and/or reduction to yield trichloroacetate (TCA) and trichloroethanol (TCOH), the major end products of the oxidative pathway. TCOH is either oxidized to TCA or glucuronidated. TCOH glucuronide is excreted via the urine and bile. That in the bile may undergo enterohepatic recirculation by hydrolysis to TCOH in the gut, with reabsorption and the possibility of conversion to TCA. TCA accumulates in the body due to strong plasma protein binding and slow excretion. In contrast, blood levels of DCA, formed by TCA dechlorination or from TCOH, are very low or nondetectable in humans. Relatively small amounts of TCE can be conjugated in the liver with GSH to form S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is then effluxed from the hepatocyte into plasma and bile for translocation to the kidney and small intestine, respectively. The plasma DCVG is intrarenally converted by gamma-glutamyltransferase and dipeptidases to the cysteine conjugate S-(1,2-dichlorovinyl)-L-cysteine (DCVC). The DCVG secreted into the bile can undergo extrarenal processing to DCVC, that is subsequently delivered to the kidney by enterohepatic recirculation. DCVC represents a branch point in the pathway. It may be detoxified through N-acetylation or bioactivated to reactive thiols via renal beta-lyase located in renal proximal tubular cells (or to a lesser extent, bioactivated to DCVC sulfoxide via flavin-containing monooxygenases).
TCE is rapidly and extensively absorbed by all routes of environmental exposure, including oral ingestion, inhalation and skin contact. Absorbed TCE is distributed throughout the body, where it can accumulate in fat and other tissues.
... The pharmacokinetics of trichloroethylene (TCE) in male Sprague-Dawley (S-D) rats were characterized (1) during and after inhalation exposure to 50 or 500 ppm TCE, (2) following administration of 8 mg/kg TCE PO, and (3) following intra-arterial injection of 8 mg/kg TCE. Blood and tissues (including liver, kidney, fat, skeletal muscle, heart, spleen, gastrointestinal tract, and brain) were collected at selected time-points from 5 min up to 24 hr post initial exposure. The fat compartment was modified to be diffusion-limited to predict the observed slow release of TCE from the fat. The addition of a deep liver compartment was necessary to accurately predict the slower hepatic clearance of TCE for all three exposure routes. Simulations of liver concentrations following gavage of male B6C3F1 mice with 300-2000 mg/kg TCE were also improved with the addition of a deep liver compartment. Liver predictions were calibrated and validated using a cross-validation technique novel to PBPK modeling. Splitting of compartments did not significantly affect predictions of TCE concentrations in the liver, fat, or venous blood. ...
For more Absorption, Distribution and Excretion (Complete) data for Trichloroethylene (23 total), please visit the HSDB record page.

Metabolism Metabolites

... We collected urine from Hartley male and female guinea pigs 24 hours after intracutaneous injection of trichloroethylene (TRI), trichloroethanol (TCE) or trichloroacetic acid (TCA) during a guinea pig maximization test and measured the urinary metabolites by gas chromatography-mass spectrometry. After TRI treatment, the amount of TCA was significantly greater in females than males, while there was no sex difference in the total amount (TCA + TCE). TCA was only detected in urine after TCA treatment. Interestingly, not only TCE but also TCA was detected in urine of both sexes after TCE treatment, and the amount of TCA was also greater in females than males. An additional experiment showed that TCE treatment did not result in the detection of urinary TCA in cytochrome P450 (CYP)2E1-null mice TCE but did in wild-type mice, suggesting the involvement of CYP2E1 in the metabolism from TCE to TCA. The constitutive expression of CYP2E1 in the liver of guinea pigs was greater in females than males. The sex difference in urinary TCA excretion after TRI and TCE treatments may be due to variation of the constitutive expression of CYP2E1.
Toxicological interactions with drugs have the potential to modulate the toxicity of trichloroethylene (TCE). Our objective is to identify metabolic interactions between TCE and 14 widely used drugs in human suspended hepatocytes and characterize the strongest using microsomal assays. Changes in concentrations of TCE and its metabolites were measured by headspace GC-MS. Results with hepatocytes show that amoxicillin, cimetidine, ibuprofen, mefenamic acid and ranitidine caused no significant interactions. Naproxen and salicylic acid showed to increase both TCE metabolites levels, whereas acetaminophen, carbamazepine and erythromycin rather decreased them. Finally, diclofenac, gliclazide, sulphasalazine and valproic acid had an impact on the levels of only one metabolite. Among the 14 tested drugs, 5 presented the most potent interactions and were selected for confirmation with microsomes, namely naproxen, salicylic acid, acetaminophen, carbamazepine and valproic acid. Characterization in human microsomes confirmed interaction with naproxen by competitively inhibiting trichloroethanol (TCOH) glucuronidation (Ki=2.329 mM). Inhibition of TCOH formation was also confirmed for carbamazepine (partial non-competitive with Ki=70 uM). Interactions with human microsomes were not observed with salicylic acid and acetaminophen, similar to prior results in rat material. For valproic acid, interactions with microsomes were observed in rat but not in human. Inhibition patterns were shown to be similar in human and rat hepatocytes, but some differences in mechanisms were noted in microsomal material between species. ...
... In this study we have compared the renal toxicity of TCE and /its major metabolite trichloroethanol/ (TCE-OH) in rats to try and ascertain whether the glutathione pathway or formic aciduria can account for the toxicity. Male rats were given TCE (500 mg/kg/day) or TCE-OH at (100 mg/kg/day) /by oral gavage/ for 12 weeks and the extent of renal injury measured at several time points using biomarkers of nephrotoxicity and prior to termination assessing renal tubule cell proliferation. The extent of formic aciduria was also determined at several time points, while renal pathology and plasma urea and creatinine were determined at the end of the study. TCE produced a very mild increase in biomarkers of renal injury, total protein, and glucose over the first two weeks of exposure and increased Kim-1 and NAG in urine after 1 and 5 weeks exposure, while TCE-OH did not produce a consistent increase in these biomarkers in urine. However, both chemicals produced a marked and sustained increase in the excretion of formic acid in urine to a very similar extent. The activity of methionine synthase in the liver of TCE and TCE-OH treated rats was inhibited by about 50% indicative of a block in folate synthesis. Both renal pathology and renal tubule cell proliferation were reduced after TCE and TCE-OH treatment compared to controls. Our findings do not clearly identify the pathway which is responsible for the renal toxicity of TCE but do provide some support for metabolism via glutathione conjugation.
Extraplacental membranes define the gestational compartment and provide a barrier to infectious microorganisms ascending the gravid female reproductive tract. We tested the hypothesis that bioactive metabolites of trichloroethylene (TCE) decrease pathogen-stimulated innate immune response of extraplacental membranes. Extraplacental membranes were cultured for 4, 8, and 24 hr with the TCE metabolites trichloroacetate (TCA) or S-(1,2-dichlorovinyl)-l-cysteine (DCVC) in the absence or presence of lipoteichoic acid (LTA) or lipopolysaccharide (LPS) to simulate infection. In addition, membranes were cocultured with DCVC and Group B Streptococcus (GBS). DCVC (5-50 uM) significantly inhibited LTA-, LPS-, and GBS-stimulated cytokine release from tissue cultures as early as 4 hr (P For more Metabolism/Metabolites (Complete) data for Trichloroethylene (24 total), please visit the HSDB record page.
Trichloroethylene has known human metabolites that include Chloral hydrate.
Trichloroethylene is absorbed into the bloodstream and rapidly distributed throughout the body. Some is metabolized via cytochrome P-450 enzymes and the glutathione-conjugation pathway into metabolites such as trichloroacetic acid and trichloroethanol, which are excreted primarily in the urine. However, most trichoroethylene is exhaled unchanged or as carbon dioxide. (L15)

Wikipedia

Trichloroethylene
Ammonia_solution

Drug Warnings

Patients exposed to trichloroethylene should be warned of the potential adverse effects of ethanol ingestion.
...Its anesthetic action is weak. Its low volatility appears in part to be responsible for this effect. ... Apparatus that employs bubbling oxygen assists in accelerating the volatility of the anesthetic to increase its potency. Because of its inherent weakness as an anesthetic, induction of anesthesia is slow. Cardiac arrhythmias produced by the anesthetic are unfavorable. Trichloroethylene cannot be used in a closed circuit with soda lime because of formation of a toxic product.
Relaxation of abdominal musculature is poor during trichloroethylene anesthesia.This effect is similar to other agents (eg, ketamine, alpha-chloralose) that do not induce Stage III anesthesia. Trichloroethylene is considered unsatisfactory for this type of surgery unless it is used in conjunction with a skeletal muscle relaxant. It has very little if any effect upon uterine function. It readly crosses the placenta to reach the fetal circulation of sheep, goats, and probably other species.

Biological Half Life

Whole body: 53 hours; for trichloroethanol in blood: 12 hours; for trichloroacetic acid in urine: 75 hours; [TDR, p. 1181]
The biological half-lives of the urinary metabolites of humans occupationally exposed to trichloroethylene /is/ approx 41 hours.
The half-life of trichloroethylene in exhaled air & in the blood depends on the length of exposure & on the time of sampling after exposure. ... Maximum concentration /of trichloroethanol/ in blood & urine /is reached/ almost directly after exposure. ... concentration decreases with a half-life of about 10-15 hr. ... Concentration of trichloroacetic acid in both the blood & urine increases for up to 20-40 hr after /a single/ exposure. ... concentration decreases with a half-life of about 70-100 hr.
Trichloroethanol and its glucuronide are rapidly eliminated in urine, with half-lives of about 10 hr, and trichloroacetic acid is eliminated slowly, with a half-life of about 52 hr (range, 35-70 hr).
... Trichloroethylene has an estimated half- life in humans in venous blood of 21.7 hours ... .
For more Biological Half-Life (Complete) data for Trichloroethylene (8 total), please visit the HSDB record page.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

The production of trichloroethylene is mainly based on acetylene or ethylene. The acetylene route comprises acetylene chlorination to 1,1,2,2-tetrachloroethane followed by dehydrochlorination to trichloroethylene. In the ethylene-based processes, ethylene or ethylene-based chlorohydrocarbons, preferably 1,2-dichloroethane, are chlorinated or oxychlorinated and dehydrochlorinated in the same reactor. Tetrachloroethylene is obtained as a byproduct in substantial amounts. Some production is based on the catalytic hydrogenation of tetrachloroethylene coming from the chlorinolysis of C1 to C3 chlorohydrocarbons.
Until 1968, about 85% of United States production capacity of trichloroethylene was based on acetylene. The acetylene-based process consists of two steps: acetylene is first chlorinated to 1,1,2,2-tetrachloroethane, with a ferric chloride, phosphorus chloride or antimony chloride catalyst, and the product is then dehydrohalogenated to trichloroethylene. The current method of manufacture is from ethylene or 1,2-dichloroethane. In a process used by one plant in the United States, trichloroethylene is produced by noncatalytic chlorination of ethylene dichloride and other C2 hydrocarbons with a mixture of oxygen and chlorine or hydrogen chloride.
Prepn from sym-tetrachlorethane by elimination of /hydrochloric acid/ (by boiling with lime) ... ; by passing tetrachloroethane vapor over /calcium chloride/ catalyst at 300 °C ... ; without catalyst at 450-470 °C ... .
From tetrachloroethane by treatment with lime or alkali in the presence of water, or by thermal decomposition, followed by steam distillation.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Transportation Equipment Manufacturing
Machinery Manufacturing
Industrial Gas Manufacturing
Plastics Product Manufacturing
Wholesale and Retail Trade
All Other Basic Inorganic Chemical Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Services
Fabricated Metal Product Manufacturing
Ethene, 1,1,2-trichloro-: ACTIVE
R - indicates a substance that is the subject of a TSCA section 6 risk management rule.
Since there are now only two producers (Dow & PPG), the USITC stopped publicly reporting production and other statistics at the end of 1982
Cancelled for use in fumigant mixture or as a solvent with other ingredient on grains.

Analytic Laboratory Methods

Method: NIOSH 1022, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: trichloroethylene; Matrix: air; Detection Limit: 0.01 mg/sample.
Method: NIOSH 3800, Issue 2; Procedure: extractive fourier transform infrared (FTIR) spectrometry; Analyte: trichloroethylene; Matrix: air; Detection Limit: 0.43 ppm for a 10 m absorption path length.
Method: OSHA 1001; Procedure: gas chromatography using flame ionization detection; Analyte: trichloroethylene; Matrix: air; Detection Limit: 13 ppb (68 ug/cu m) (charcoal tubes); 61 ppb (325 ug/cu m) (SKC 575-002 samplers).
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: trichloroethylene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.19 ug/L.
For more Analytic Laboratory Methods (Complete) data for Trichloroethylene (28 total), please visit the HSDB record page.

Clinical Laboratory Methods

Occupational medicamentosa-like dermatitis induced by trichloroethylene (OMLDT) is an autoimmune disease and it has become a serious occupational health hazard. In the present study, we collected fasting blood samples from patients with OMLDT (n=18) and healthy volunteers (n=33) to explore serum peptidome patterns. Peptides in sera were purified using weak cation exchange magnetic beads (MB-WCX), and analyzed by matrix-assisted laser desorption ionization time-of-flight-mass spectrometry (MALDI-TOF-MS) and ClinProTools bioinformatics software. The intensities of thirty protein/peptide peaks were significantly different between the healthy control and OMLDT patients. A pattern of three peaks (m/z 2106.3, 2134.5, and 3263.67) was selected for supervised neural network (SNN) model building to separate the OMLDT patients from the healthy controls with a sensitivity of 95.5% and a specificity of 73.8%. Furthermore, two peptide peaks of m/z 4091.61 and 4281.69 were identified as fragments of ATP-binding cassette transporter family A member 12 (ABCA12), and cationic trypsinogen (PRRS1), respectively. Our findings not only show that specific proteomic fingerprints in the sera of OMLDT patients can be served as a differentiated tool of OMLDT patients with high sensitivity and high specificity, but also reveal the novel correlation between OMLDT with ABC transports and PRRS1, which will be of potential value for clinical and mechanistic studies of OMLDT.
Meconium is the earliest stool of newborns, and is a complex matrix that reflects the degree of exposure of the fetus to xenobiotics. To investigate fetal exposure to volatile organic compounds, an analytical method was developed to identify and quantify BTEX (benzene, toluene, ethylbenzene, and o,m,p-xylene) and two chlorinated solvents (trichloroethylene and tetrachloroethylene) in meconium. Headspace-solid-phase microextraction coupled with gas chromatography-mass spectrometry was selected because it is simple, sensitive, can be automated, and requires no extensive sample preparation. Several extraction variables were optimized (fiber type, incubation time, temperature of fiber, and use of salt). Because meconium is a complex matrix, quantification by SPME was considered carefully because of potential interference, for example competitive adsorption. Calibration in water was compared with calibration in meconium using external and internal methods (with isotope-labeled compounds). In meconium, limits of quantification were determined to be in the range 0.064-0.096 ng/g for the investigated compounds. All target compounds were determined in "real-case" meconium samples.
Trichloroethylene (TCE) is an industrial solvent with widespread occupational exposure and also a major environmental contaminant. Occupational medicamentosa-like dermatitis induced by trichloroethylene (OMLDT) is an autoimmune disease and it has become one major hazard in China. In this study, sera from 3 healthy controls and 3 OMLDT patients at different disease stages were used for a screening study by 2D-DIGE and MALDI-TOF-MS/MS. Eight proteins including transthyretin (TTR), retinol binding protein 4 (RBP4), haptoglobin, clusterin, serum amyloid A protein (SAA), apolipoprotein A-I, apolipoprotein C-III and apolipoprotein C-II were found to be significantly altered among the healthy, acute-stage, healing-stage and healed-stage groups. Specifically, the altered expression of TTR, RBP4 and haptoglobin were further validated by Western blot analysis and ELISA. Our data not only suggested that TTR, RBP4 and haptoglobin could serve as potential serum biomarkers of OMLDT, but also indicated that measurement of TTR, RBP4 and haptoglobin or their combination could help aid in the diagnosis, monitoring the progression and therapy of the disease.
Humans are continuously exposed to volatile organic compounds (VOCs) as these chemicals are ubiquitously present in most indoor and outdoor environments. In order to assess recent exposure to VOCs for population-based studies, VOCs are measured in the blood of participants. This work describes an improved method to detect 12 VOCs by head-space solid-phase microextraction gas chromatography coupled with isotope-dilution mass spectrometry in selected reaction monitoring mode (SPME-GC-MS/MS). This method was applied to the analysis of trihalomethanes, styrene, trichloroethylene, tetrachloroethylene and BTEX (benzene, toluene, ethylbenzene, m-xylene, p-xylene, o-xylene) in a population-based biomonitoring study (Canadian Health Measures Survey). The method showed good linearity (>0.990) in the range of 0.010-10?g/L and detection limits between 0.007 and 0.027 ug/L, precision better than 25% and good accuracy (+/- 25%) based on proficiency testing materials. Quality Control data among runs over a 7 month period showed %RSD between 14 and 25% at low levels (~0.03 ug/L) and between 9 and 23% at high levels (~0.4 ug/L). The method was modified to analyze samples from a pharmacokinetic study in which 5 healthy volunteers were exposed to single, binary and quaternary mixtures of CTEX (chloroform, ethylbenzene, toluene and m-xylene), thus the expected concentration in blood was 1 order of magnitude higher than those found in the general population. The method was modified by reducing the sample size (from 3 g to 0.5 g) and increasing the upper limit of the concentration range to 395 ug/L. Good linearity was found in the range of 0.13-395 ug/L for toluene and ethylbenzene and 0.20-609 ug/L for m/p-xylene. Quality control data among runs over the period of the study (n=13) were found to vary between 7 and 25%.
For more Clinical Laboratory Methods (Complete) data for Trichloroethylene (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Light sensitive. Handle and store under inert gas.
Store in cool, dry, well-ventilated location. Separate from active metals. Isolate from open flames and combustibles.
Store in a secure poison location. ... Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Trichloroethylene must be handled and stored away from operations which generate high temperatures, such as arc welding or cutting; unshielded resistance heating; open flames; and high-intensity ultraviolet light. It must also be handled to avoid contact with hot metals. Poisonous gases, such as phosgene, and hydrogen chloride are formed. Prevent contact of trichloroethylene with strong alkalis, such as sodium hydroxide or potassium hydroxide, because a highly flammable, toxic liquid is produced. Also prevent contact with aluminum in the presence of dilute hydrochloric acid, because a violent reaction will occur. Prevent contact with chemically active metals, powders, or shavings, such as barium, lithium, sodium, or magnesium; and titanium powders or shavings, since an explosion can occur. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.
Store trichloroethylene in cans or in dark glass bottles to minimize decomposition.
For more Storage Conditions (Complete) data for Trichloroethylene (9 total), please visit the HSDB record page.

Interactions

Exposure to trichloroethene (TCE), a ubiquitous environmental contaminant, is known to induce autoimmunity both in humans and animal models. ... Previous studies ... in MRL+/+ mice suggest that oxidative stress may contribute to TCE-induced autoimmune response. The current study was undertaken to further assess the role of oxidative stress in TCE-induced autoimmunity by supplementing with an antioxidant N-acetylcysteine (NAC). Groups of female MRL+/+ mice were given TCE, NAC or TCE+NAC for 6 weeks (TCE, 10 mmol/kg, i.p., every 4th day; NAC, 250 mg/kg/day through drinking water). TCE exposure led to significant increases in serum levels of anti-nuclear, anti-dsDNA and anti-Sm antibodies. TCE exposure also led to significant induction of anti-malondiadelhyde (MDA)- and anti-hydroxynonenal (HNE)-protein adduct antibodies which were associated with increased ANA in the sera along with increased MDA-/HNE-protein adducts in the livers and kidneys, and increases in protein oxidation (carbonylation) in the sera, livers and kidneys, suggesting an overall increase in oxidative stress. Moreover, TCE exposure also resulted in increased release of IL-17 from splenocytes and increases in IL-17 mRNA expression. Remarkably, NAC supplementation attenuated not only the TCE-induced oxidative stress, IL-17 release and mRNA expression, but also the markers of autoimmunity, as evident from decreased levels of ANA, anti-dsDNA and anti-Sm antibodies in the sera. These results provide further support to a role of oxidative stress in TCE-induced autoimmune response. Attenuation of TCE-induced autoimmunity in mice by NAC provides an approach for preventive and/or therapeutic strategies.
Toxicological interactions with drugs have the potential to modulate the toxicity of trichloroethylene (TCE). Our objective is to identify metabolic interactions between TCE and 14 widely used drugs in human suspended hepatocytes and characterize the strongest using microsomal assays. Changes in concentrations of TCE and its metabolites were measured by headspace GC-MS. Results with hepatocytes show that amoxicillin, cimetidine, ibuprofen, mefenamic acid and ranitidine caused no significant interactions. Naproxen and salicylic acid showed to increase both TCE metabolites levels, whereas acetaminophen, carbamazepine and erythromycin rather decreased them. Finally, diclofenac, gliclazide, sulphasalazine and valproic acid had an impact on the levels of only one metabolite. Among the 14 tested drugs, 5 presented the most potent interactions and were selected for confirmation with microsomes, namely naproxen, salicylic acid, acetaminophen, carbamazepine and valproic acid. Characterization in human microsomes confirmed interaction with naproxen by competitively inhibiting trichloroethanol (TCOH) glucuronidation (Ki=2.329 mM). Inhibition of TCOH formation was also confirmed for carbamazepine (partial non-competitive with Ki=70 uM). Interactions with human microsomes were not observed with salicylic acid and acetaminophen, similar to prior results in rat material. For valproic acid, interactions with microsomes were observed in rat but not in human. Inhibition patterns were shown to be similar in human and rat hepatocytes, but some differences in mechanisms were noted in microsomal material between species. ...
Trichloroethylene (TCE), a nephrotoxicant is known to cause severe damage to the kidney. In this study, the nephroprotective potential of hesperidin was evaluated against TCE-induced nephrotoxicity in Wistar rats. Oral administration of TCE (1000 mg/kg b.wt) for 15 days enhanced renal lipid peroxidation and reduced antioxidant enzymes armory viz., reduced renal glutathione, glutathione peroxidase, glutathione reductase, glutathione-S-transferase, catalase and superoxide dismutase. It also enhanced the levels of blood urea nitrogen, creatinine and kidney injury molecule (KIM-1). Caspase-3 and bax expression were found to be elevated, while that of bcl-2 reduced suggesting that TCE induces apoptosis. However, pretreatment with hesperidin at a dose of 100 and 200 mg/kg b.wt for 15 days significantly decreased lipid peroxidation, increased the levels of antioxidant enzymes and reduced blood urea, creatinine and KIM-1 levels. Hesperidin also modulated the apoptotic pathways by altering the expressions of caspase-3, bax and bcl-2 to normal. Our results suggest that hesperidin can be used as a nephroprotective agent against TCE-induced nephrotoxicity.
It /has been/ demonstrated that some drugs modulate in vitro metabolism of trichloroethylene (TCE) in humans and rats. The objective was to assess in vivo interactions between TCE and three drugs: naproxen (NA), valproic acid (VA), and salicylic acid (SA). Animals were exposed to TCE by inhalation (50 ppm for 6 h) and administered a bolus dose of drug by gavage, equivalent to 10-fold greater than the recommended daily dose. Samples of blood, urine, and collected tissues were analyzed by headspace gas chromatography coupled to an electron capture detector for TCE and metabolites (trichloroethanol [TCOH] and trichloroacetate [TCA]) levels. Coexposure to NA and TCE significantly increased (up to 50%) total and free TCOH (TCOHtotal and TCOHfree, respectively) in blood. This modulation may be explained by an inhibition of glucuronidation. VA significantly elevated TCE levels in blood (up to 50%) with a marked effect on TCOHtotal excretion in urine but not in blood. In contrast, SA produced an increase in TCOHtotal levels in blood at 30, 60, and 90 min and urine after coexposure. Data confirm in vitro observations that NA, VA, and SA affect in vivo TCE kinetics. ...
For more Interactions (Complete) data for Trichloroethylene (23 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Slowly dec (with formn of /hydrochloric acid/) by light in the presence of moisture.
Slowly decomposed by light in the presence of moisture, with formulation of hydrochloric acid.

Dates

Modify: 2023-08-15

Unveiling the catalytic ability of carbonaceous materials in Fenton-like reaction by controlled-release CaO

Meesam Ali, Muhammad Tariq, Yong Sun, Jingyao Huang, Xiaogang Gu, Sana Ullah, Muhammad Asif Nawaz, Zhengyuan Zhou, Ali Shan, Muhammad Danish, Shuguang Lyu
PMID: 34492864   DOI: 10.1016/j.jhazmat.2021.125935

Abstract

Carbonaceous materials (CMs) have been applied extensively for enhancing the catalytic performance of environmental catalysts, however, the self-catalytic mechanism of CMs for groundwater remediation is rarely investigated. Herein, we unveiled the catalytic ability of various CMs via Fe(III) reduction through polyvinyl alcohol-coated calcium peroxide nanoparticles (PVA@nCP) for trichloroethylene (TCE) removal. Among selected CMs (graphite (G), biochar (BC) and activated carbon (AC)), BC and AC showed enhancement of TCE removal of 89% and 98% via both adsorption and catalytic degradation. BET and SEM analyses showed a higher adsorption capacity of AC (27.8%) than others. The generation of solution-Fe(II) and surface-Fe(II) revealed the reduction of Fe(III) on CMs-surface. The role of O-containing groups was investigated by the FTIR technique and XPS quantified the 52% and 57% surface-Fe(II) in BC and AC systems, respectively. EPR and quenching tests confirmed that both solution and surface-bound species (HO•, O
• and
O
) contributed to TCE degradation. Acidic pH condition encouraged TCE removal and the presence of HCO
negatively affected TCE removal than other inorganic ions. Both schemes (PVA@nCP/Fe(III)/BC and PVA@nCP/Fe(III)/AC) exhibited promising results in the actual groundwater, surfactant-amended solution, and removal of other chlorinated-pollutants, opening a new direction towards green environmental remediation for prolonged benefits.


Triton X-100 improves the reactivity and selectivity of sulfidized nanoscale zerovalent iron toward tetrabromobisphenol A: Implications for groundwater and soil remediation

Wenting Shen, Jiang Xu, Lizhong Zhu
PMID: 34492914   DOI: 10.1016/j.jhazmat.2021.126119

Abstract

Sulfidized nanoscale zerovalent iron (SNZVI) with improved reactivity and selectivity has shown great potential for environmental remediation. However, it is unclear if SNZVI could be applied for the remediation of soil washing solution, and how a soil-washing surfactant affects the reactivity and selectivity of SNZVI. Here, we assess the impact of Triton X-100 (TX-100) on the reactivity and selectivity of a sulfidized commercial NZVI toward tetrabromobisphenol A (TBBPA). While sulfidation of NZVI improved its reactivity and electron efficiency toward TBBPA, TX-100 could further improve these promoting effects, which was 8-21 and 4-7 times higher than those without TX-100, respectively, depending on TX-100 concentration. Because TX-100 could induce the solubilization of TBBPA, sorb onto the SNZVI surface, and favor the subsequent sorption and degradation of TBBPA. SNZVI performance for successive treatments of TBBPA contaminated water was also greatly improved by TX-100. Moreover, washing the TBBPA-contaminated soil with TX-100 could efficiently extract the TBBPA, and almost all of the TBBPA in the soil washing solution could be efficiently degraded by SNZVI. These results suggest that TX-100 is a good additive to SNZVI for improving its performance, and SNZVI coupled with TX-100 can be a promising technology for the remediation of TBBPA-contaminated soil.


[Research progress on the immunological pathogenesis of occupational medicamentosa-like dermatitis due to trichloroethylene]

Y C Wang, J X Zhang, Q X Zhu
PMID: 34488279   DOI: 10.3760/cma.j.cn121094-20200727-00427

Abstract

Occupational exposure to trichloroethylene can induce a series of immune diseases which include systemic rash, multiple system and organ damage, which are defined as occupational medicamentosa-like dermatitis due to trichloroethylene (OMLDT) . This article reviews the research progress of the role of T cell immunity, humoral immunity and complement system in the immunological pathogenesis of OMLDT to provide theoretical basis for the diagnosis and treatment of OMLDT.


Liquid-phase hydrodechlorination of trichloroethylene driven by nascent H

Weilai Wang, Fan Zhang, Yunfei Zhang, Lei Xu, Yuansheng Pei, Junfeng Niu
PMID: 34465441   DOI: 10.1016/j.jes.2021.02.015

Abstract

Hydrodechlorination is a promising technology for the remediation of water body contaminated with trichloroethylene (TCE). In this work, the liquid-phase hydrogenation of TCE by Raney Ni (R-Ni) and Pd/C under an open system have been studied, in which nascent H
(Nas-H
) generated in situ from the cathode acted as a hydrogen source. Experimental results showed that TCE was completely eliminate from the solution through the synergistic effects of hydrodechlorination and air flotation due to the formation of continuous micro/nano-sized Nas-H
bubbles from the cathode. Furthermore, the effects of inorganic anions and organic solvents on R-Ni and Pd/C hydrogenation activity were investigated, respectively. The results showed that NO
and acetonitrile can form a competitive reaction with TCE; Sulfur with lone-pair electrons will cause irreversible poisoning to these two catalysts, and have a stronger inhibitory effect on Pd/C. This work helps to realize the separation of volatile halogenated compounds from water environment and provides certain data support for the choice of catalyst in the actual liquid-phase hydrogenation system.


Microbial Chain Elongation and Subsequent Fermentation of Elongated Carboxylates as H

Aide Robles, Theodora L Yellowman, Sayalee Joshi, Srivatsan Mohana Rangan, Anca G Delgado
PMID: 34283573   DOI: 10.1021/acs.est.1c01319

Abstract

In situ anaerobic groundwater bioremediation of trichloroethene (TCE) to nontoxic ethene is contingent on organohalide-respiring
, the most common strictly hydrogenotrophic
(
). The H
requirement for
is fulfilled by adding various organic substrates (e.g., lactate, emulsified vegetable oil, and glucose/molasses), which require fermenting microorganisms to convert them to H
. The net flux of H
is a crucial controlling parameter in the efficacy of bioremediation. H
consumption by competing microorganisms (e.g., methanogens and homoacetogens) can diminish the rates of reductive dechlorination or stall the process altogether. Furthermore, some fermentation pathways do not produce H
or having H
as a product is not always thermodynamically favorable under environmental conditions. Here, we report on a novel application of microbial chain elongation as a H
-producing process for reductive dechlorination. In soil microcosms bioaugmented with dechlorinating and chain-elongating enrichment cultures, near stoichiometric conversion of TCE (0.07 ± 0.01, 0.60 ± 0.03, and 1.50 ± 0.20 mmol L
added sequentially) to ethene was achieved when initially stimulated by chain elongation of acetate and ethanol. Chain elongation initiated reductive dechlorination by liberating H
in the conversion of acetate and ethanol to butyrate and caproate. Syntrophic fermentation of butyrate, a chain-elongation product, to H
and acetate further sustained the reductive dechlorination activity. Methanogenesis was limited during TCE dechlorination in soil microcosms and absent in transfer cultures fed with chain-elongation substrates. This study provides critical fundamental knowledge toward the feasibility of chlorinated solvent bioremediation based on microbial chain elongation.


Critical roles of sulfidation solvent in controlling surface properties and the dechlorination reactivity of S-nZVI

Xiaoyuan Li, Lili Zeng, Nihong Wen, Dayi Deng
PMID: 34229377   DOI: 10.1016/j.jhazmat.2021.126014

Abstract

Sulfidation of nanoscale zero-valent iron (nZVI) has been frequently applied to enhance its reactivity, selectivity, and electron utilization efficiency. However, sulfidation of nZVI is generally carried out in aqueous solution, and formation of passivated iron (hydro)oxide species on the surface of S-nZVI due to the reaction between nZVI and water is inevitable. To mitigate this issue, sulfidation of nZVI with hydrogen sulfide dissolved in absolute ethanol was developed. The properties of the resultant S-nZVI, denoted as S-nZVI-H
S-Ethanol, were compared with S-nZVIs prepared through sulfidation of nZVI with aqueous hydrogen sulfide (S-nZVI-H
S-Water) and aqueous sodium sulfide (S-nZVI-Na
S-Water). S-nZVI-H
S-Ethanol shows increased BET specific surface, reduced susceptibility to incidental oxidation, increased reduction potential, decreased electron-transfer resistance, and improved reactivity toward the reduction of trichloroethylene, compared with S-nZVI-Na
S-Water and S-nZVI-H
S-Water. The results highlight the critical roles of sulfidation solvent in controlling the structure, the physicochemical and electrochemical properties, and the dechlorination reactivity of S-nZVI. In addition, these findings offer fundamental mechanistic insights into the sulfidation processes of nZVI by sulfides, suggesting that solvent-iron (hydro)oxide and sulfide-iron (hydro)oxide interactions at the solvent/nZVI interface play key roles in regulating the sulfidation of nZVI and the properties of S-nZVI.


Enhanced trichloroethylene biodegradation: Roles of biochar-microbial collaboration beyond adsorption

Yang Liu, Hao Chen, Ling Zhao, Zhaopeng Li, Xionghai Yi, Tianbao Guo, Xinde Cao
PMID: 34157525   DOI: 10.1016/j.scitotenv.2021.148451

Abstract

Trichloroethylene (TCE) is a pollutant widely found in groundwater, especially in the heavily contaminated industrial sites. Biological dechlorination method is environmentally friendly and low-cost. However, microorganisms grow slowly and their activity is susceptible to environmental fluctuations. This study used biochar as an additive to promote anaerobic biodegradation of TCE with mixed culture. Results showed that biochar with dose of 0.1-0.4% (w/v) brought a rapid initial decrease of TCE concentration by 39.4-88.8% in 24 h via adsorption mechanism. Biochar produced at 500 °C pyrolysis temperature (BC500) achieved the highest TCE adsorption in comparison to BC300 and BC700. Subsequently, a significantly shortened microbial stagnation phase (from 85 h to 37 h) was observed in the system with the presence of biochar. During the exponential growth phase, BC700 outperformed BC300 and BC500 in terms of TCE degradation efficiency. Electrochemical analysis demonstrated that BC700 possessed the greatest electron transfer capability. Finally, biochar shortened the time for achieving 100% removal of TCE by 54.5-69.7% (from approximate 330 h to 100-150 h). Even at high concentration of TCE (20-30 mg·L
) that could lead to serious microbial growth inhibition, the TCE degradation efficiency could be recovered in the presence of BC500. The high-throughput sequencing data revealed that biochar promoted the relative abundance of co-metabolizing dechlorinating microorganisms (Pseudomonas, Burkholderia) in the aqueous solution, and simultaneously led to the selective colonization of reductive dechlorinating microorganisms (Enterobacteriaceae, Clostridium) attached on biochar surface. On the other hand, biochar addition decreased the relative abundance of hydrogen-competing microorganisms, thereby forming an efficient co-metabolism-reductive dechlorination system. These findings allow a better understanding of the promotion mechanism of biochar for microbial dechlorination technology supporting the biochar-assisted bioremediation in practice.


Mutagenicity Assessment to Pesticide Adjuvants of Toluene, Chloroform, and Trichloroethylene by Ames Test

Jing Zhang, Wenqiang Wang, Zhoutao Pei, Jingya Wu, Ran Yu, Yimin Zhang, Liwei Sun, Yuexiang Gao
PMID: 34360388   DOI: 10.3390/ijerph18158095

Abstract

Pesticide adjuvants (PAs) denote the general term for auxiliaries in pesticide preparations except for the active components. Toluene, chloroform, and trichloroethylene are the three most commonly used PAs as organic solvents. The residues of the three chemicals in the process of production and application of pesticides may endanger the ecosystem. In the present study, the mutagenicity of toluene, chloroform, and trichloroethylene as well the mixture of the three chemicals was tested by the
reverse mutation test (Ames test) with TA97, TA98, TA100, and TA102 strains in the system with and without rat liver microsomal preparations (S9). The four tester strains have been used for more than 40 years to detect mutagenic compounds in chemicals, cosmetics, and environmental samples. The mutagenicity was detected on tester strains in the separated experiment from the three chemicals. The addition of S9 decreased the mutation ratios of toluene to four strains, except for the TA100 strain, but increased the mutation ratios of chloroform to four strains except for the TA98 strain. Trichloroethylene caused positive mutagenicity to become negative on the TA102 strain. In the mixed experiment, positive effects were detected only on the TA102 strain in the absence of S9. The addition of S9 increased the mutagenicity except for the TA102 strain. The mixture of toluene, chloroform, and trichloroethylene showed antagonism in mutagenicity to tester strains, except for the TA102 strain without S9. However, the mixture showed a synergistic effect to tester strains after adding S9 except for the TA98 strain.


Enhancement in reactivity via sulfidation of FeNi@BC for efficient removal of trichloroethylene: Insight mechanism and the role of reactive oxygen species

Ali Shan, Ayesha Idrees, Waqas Qamar Zaman, Zain Abbas, Usman Farooq, Meesam Ali, Rumin Yang, Guilu Zeng, Muhammad Danish, Xiaogang Gu, Shuguang Lyu
PMID: 34214820   DOI: 10.1016/j.scitotenv.2021.148674

Abstract

A novel catalyst of sulfidated iron-nickel supported on biochar (S-FeNi@BC) was synthesized to activate persulfate (PS) for the removal of trichloroethylene (TCE). A number of techniques including XRD, SEM, TEM, FTIR, BET and EDS were employed to characterize S-FeNi@BC. The influence of sulfur to iron ratio (S/F) on TCE removal was investigated by batch experiments and a higher TCE removal (98.4%) was achieved at 0.22/1 ratio of S/F in the PS/S-FeNi@BC oxidation system. A dominant role in iron species conversion was noticed by the addition of sulfur in FeNi@BC system. Significant enhancement in recycling of the dissolved and surface Fe(II) was confirmed which contributed to the generation of free and surface-bound active radical species (OH, O
,
O
, SO
). Further, the presence and contribution of these radicals were validated by the electron paramagnetic resonance (EPR) and quenching study. In addition, XPS results demonstrated the dominant role of S(-II) with the increase of Fe(II) from 36.3% to 58.6% and decrease of Fe(III) from 52.1% to 39.8% in the PS/S-FeNi@BC system. In crux, the influence of initial pH, catalyst dosage, oxidant dosage, and inorganic ions (HCO
, Cl
, NO
and SO
) on TCE removal was also investigated. The findings obtained from this study suggest that S-FeNi@BC is an appropriate catalyst to activate PS for TCE contaminated groundwater remediation.


A comprehensive assessment of the degradation of C1 and C2 chlorinated hydrocarbons by sulfidated nanoscale zerovalent iron

Yanyan Zhang, Pinar Ozcer, Subhasis Ghoshal
PMID: 34171646   DOI: 10.1016/j.watres.2021.117328

Abstract

Sulfidated nanoscale zerovalent iron (S-nZVI) is a promising reductant for trichloroethylene in groundwater, yet a comprehensive understanding of its degradation efficiency for other chlorinated hydrocarbons (CHCs) is lacking. In this study, we assessed the benefits of using S-nZVI for the degradation of two chlorinated methanes, three chlorinated ethanes, and four chlorinated ethenes compared to unamended nZVI, by analyzing the degradation rate constants, the maximum degradation quantity, and the degradation pathways and products under both stoichiometrically electron excess and limited conditions. The improvement in rate constants induced by sulfidation was compound specific and was more significant for chlorinated ethenes (57-707 folds) than for the other CHCs (1.0-17 folds). This is likely because of the different reduction mechanisms of each CHC and sulfidation may favor specific mechanisms associated with the reduction of chlorinated ethenes more than the others. Sulfidation of nZVI enabled either higher (3.1-24.4 folds) or comparable (0.78-0.91) maximum degradation quantity, assessed under electron limited conditions, for all the CHCs investigated, indicating the promise of S-nZVI for remediation of groundwater contaminated by CHC mixtures. Furthermore, we proposed the degradation pathways of various CHCs based on the observed degradation intermediates and products and found that sulfidation suppressed the generation of partially dechlorinated products, particularly for chlorinated methanes and ethanes, and favor degradation pathways leading to the non-chlorinated benign products. This is the first comprehensive study on the efficacy of sulfidation in improving the degradation of a suite of CHCs and the results provide valuable insight to the assessment of applicability and benefits of S-nZVI for CHC remediation.


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